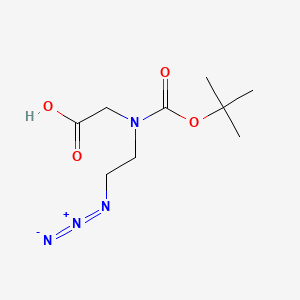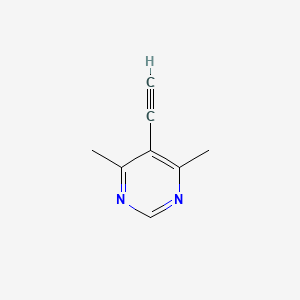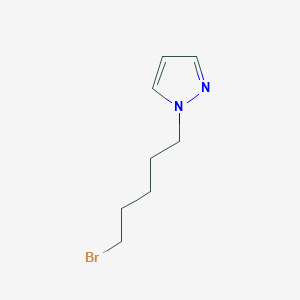![molecular formula C13H21NO5 B13549164 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxa-azaspiro ring system, and a carboxylic acid functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is typically carried out under mild conditions to avoid any unwanted side reactions.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a variety of methods, including oxidation of an alcohol precursor or hydrolysis of an ester intermediate. The choice of method depends on the specific synthetic route and the availability of starting materials.
Industrial Production Methods
Industrial production of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions within the molecule, allowing for the introduction of different substituents. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
科学的研究の応用
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound’s stability and functional groups make it suitable for use in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its spirocyclic structure can impart desirable pharmacokinetic properties to drug candidates.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with other molecules. The spirocyclic structure can also affect the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can be compared with other similar compounds, such as:
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a similar spirocyclic structure but with a different ring size, which can affect its chemical and biological properties.
7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: This compound also features a spirocyclic structure with an oxa-azaspiro ring system, but with different functional group positions.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid: This compound has a similar structure but with the carboxylic acid group in a different position, which can influence its reactivity and applications.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid:
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(15)16)8-13(14)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChIキー |
LMXGEMRRACFTAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C(CC12CCOCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


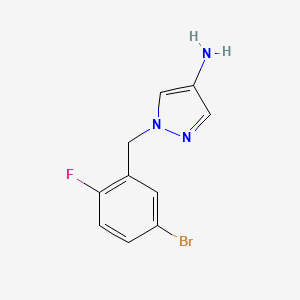
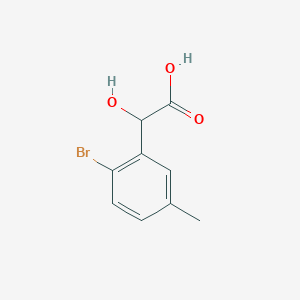
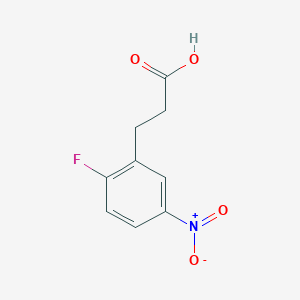
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
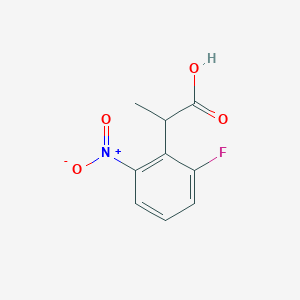
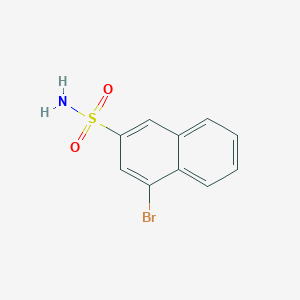

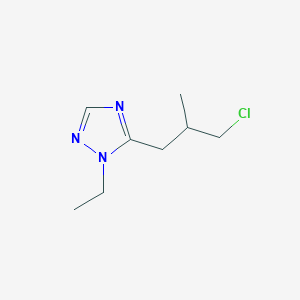
![8,8-Difluorobicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13549130.png)
